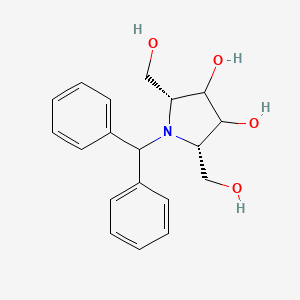

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol

Descripción

(2R,5S)-1-Benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is a pyrrolidine-based polyhydroxylated compound featuring a benzhydryl (diphenylmethyl) group at the 1-position and hydroxymethyl substituents at the 2- and 5-positions. The 3- and 4-positions are hydroxylated, forming a 3,4-diol motif. This stereochemical arrangement (2R,5S) and the bulky benzhydryl group distinguish it from simpler pyrrolidine-diol derivatives.

Propiedades

IUPAC Name |

(2S,5R)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c21-11-15-18(23)19(24)16(12-22)20(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-19,21-24H,11-12H2/t15-,16+,18?,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTMBCHKRFCFFM-CCZBSFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(C(C(C3CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3[C@@H](C(C([C@@H]3CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Aplicaciones Científicas De Investigación

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol has several scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Industry: Utilized in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Structural and Stereochemical Differences

Key structural analogs and their distinguishing features are summarized below:

*Estimated based on structural composition.

Physicochemical Properties

- Solubility : Polar analogs like DGDP 4 and DIG exhibit higher solubility in water or PEG solutions (e.g., PEG200/PEG400 mixtures in ), whereas the target compound may require solubilization aids.

Actividad Biológica

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 306.36 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine ring with two hydroxymethyl groups and a benzhydryl substituent, influencing its solubility and biological interactions.

Antioxidant Properties

Research indicates that derivatives of pyrrolidine compounds exhibit antioxidant activity. This activity is crucial for reducing oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxymethyl groups may enhance the electron-donating ability of the molecule, contributing to its antioxidant capacity.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

- Aldose Reductase Inhibition : This compound has been evaluated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. In vitro assays demonstrated significant inhibition rates compared to standard inhibitors like epalrestat.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegeneration. It appears to modulate pathways associated with neuronal survival and apoptosis:

- Case Study : In a study involving neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in reduced cell death and increased levels of neurotrophic factors.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The presence of hydroxymethyl groups likely aids in scavenging free radicals.

- Enzyme Interaction : The structural configuration allows for effective binding to active sites of enzymes like aldose reductase.

- Neuroprotective Pathways : Modulation of signaling pathways related to cell survival and apoptosis contributes to its protective effects against neuronal damage.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.